(3S)-3-[6-[4-[2-[1-[4-[(3R,4S)-7-hydroxy-3-phenyl-3,4-dihydro-2H-chromen-4-yl]phenyl]piperidin-4-yl]ethyl]piperazin-1-yl]-3-oxo-1H-isoindol-2-yl]piperidine-2,6-dione
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Overview
Description
The compound “(3S)-3-[6-[4-[2-[1-[4-[(3R,4S)-7-hydroxy-3-phenyl-3,4-dihydro-2H-chromen-4-yl]phenyl]piperidin-4-yl]ethyl]piperazin-1-yl]-3-oxo-1H-isoindol-2-yl]piperidine-2,6-dione” is a complex organic molecule that features multiple functional groups, including hydroxy, phenyl, piperidine, piperazine, and isoindole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound likely involves multiple steps, each targeting the formation of specific functional groups and the assembly of the overall structure. Key steps may include:
Formation of the chromen-4-yl moiety: This could involve a cyclization reaction starting from a suitable phenyl-substituted precursor.
Piperidine and piperazine ring formation: These rings can be synthesized through nucleophilic substitution reactions involving appropriate amines and halogenated precursors.
Coupling reactions: The different moieties can be connected through coupling reactions such as amide bond formation, using reagents like carbodiimides (e.g., EDC, DCC) and catalysts.
Industrial Production Methods
Industrial production of such a complex molecule would require optimization of each synthetic step to maximize yield and purity. This might involve:
Flow chemistry: Continuous flow reactors can enhance reaction efficiency and scalability.
Catalysis: Use of catalysts to improve reaction rates and selectivity.
Purification techniques: Methods like chromatography and crystallization to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone or aldehyde.
Reduction: The chromen-4-yl moiety can be reduced to a dihydro derivative.
Substitution: The phenyl and piperidine rings can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: PCC, KMnO₄, or CrO₃ for oxidation reactions.
Reducing agents: NaBH₄ or LiAlH₄ for reduction reactions.
Substitution reagents: Halogenated compounds and nucleophiles for substitution reactions.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone or aldehyde, while reduction of the chromen-4-yl moiety would yield a dihydro derivative.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: As a probe to study biological pathways and interactions.
Medicine: Potential therapeutic applications due to its complex structure and functional groups.
Industry: Use in the synthesis of advanced materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of this compound would depend on its specific interactions with biological targets. Potential mechanisms include:
Binding to receptors: The compound may interact with specific receptors, modulating their activity.
Enzyme inhibition: It could inhibit enzymes by binding to their active sites.
Signal transduction pathways: The compound may influence cellular signaling pathways, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
(3S)-3-[6-[4-[2-[1-[4-[(3R,4S)-7-hydroxy-3-phenyl-3,4-dihydro-2H-chromen-4-yl]phenyl]piperidin-4-yl]ethyl]piperazin-1-yl]-3-oxo-1H-isoindol-2-yl]piperidine-2,6-dione: Similar compounds may include those with slight modifications in the functional groups or ring structures.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and ring systems, which may confer unique biological and chemical properties.
Properties
Molecular Formula |
C45H49N5O5 |
---|---|
Molecular Weight |
739.9 g/mol |
IUPAC Name |
(3S)-3-[6-[4-[2-[1-[4-[(3R,4S)-7-hydroxy-3-phenyl-3,4-dihydro-2H-chromen-4-yl]phenyl]piperidin-4-yl]ethyl]piperazin-1-yl]-3-oxo-1H-isoindol-2-yl]piperidine-2,6-dione |
InChI |
InChI=1S/C45H49N5O5/c51-36-11-13-38-41(27-36)55-29-39(31-4-2-1-3-5-31)43(38)32-6-8-34(9-7-32)48-20-17-30(18-21-48)16-19-47-22-24-49(25-23-47)35-10-12-37-33(26-35)28-50(45(37)54)40-14-15-42(52)46-44(40)53/h1-13,26-27,30,39-40,43,51H,14-25,28-29H2,(H,46,52,53)/t39-,40-,43-/m0/s1 |
InChI Key |
LXOSOQBOIBGDLD-RNMNAOLMSA-N |
Isomeric SMILES |
C1CC(=O)NC(=O)[C@H]1N2CC3=C(C2=O)C=CC(=C3)N4CCN(CC4)CCC5CCN(CC5)C6=CC=C(C=C6)[C@@H]7[C@@H](COC8=C7C=CC(=C8)O)C9=CC=CC=C9 |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC(=C3)N4CCN(CC4)CCC5CCN(CC5)C6=CC=C(C=C6)C7C(COC8=C7C=CC(=C8)O)C9=CC=CC=C9 |
Origin of Product |
United States |
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